diethyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties observed in this class of compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported . For example, it can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The unique physicochemical properties of TFMP derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, to which the compound belongs, are extensively used in the agrochemical industry . They serve as key structural motifs in active ingredients for crop protection. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new TFMP-containing agrochemicals that have acquired ISO common names . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these derivatives.
Pharmaceutical Industry
In the pharmaceutical sector , several TFMP derivatives are utilized. Five pharmaceutical products containing the TFMP moiety have been approved for the market, and two are used in the veterinary industry. Moreover, many candidates are currently undergoing clinical trials . The compound’s derivatives’ biological activities are attributed to the fluorine atom’s unique properties and the pyridine ring’s characteristics.
Synthesis of Crop-Protection Products
One of the TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , is in high demand as a chemical intermediate for synthesizing several crop-protection products. Various methods for synthesizing 2,3,5-DCTF have been reported, highlighting the importance of TFMP derivatives in the synthesis of agrochemicals .
Electronic Devices
Research on tetrazine derivatives , which are structurally related to the compound, has shown their application in electronic devices. These derivatives are used as components and precursors for photo- and electroactive materials, which are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .
Luminescent Materials
The compound’s derivatives have been explored for their luminescence and application as fluorogenic probes. This includes the study of photosensitive oligomers and polymer 3,6-dithienyltetrazines, which are reviewed for their potential in creating luminescent materials .
Functional Materials
The application of tetrazine derivatives, which share a similar structural framework with the compound, extends to the creation of functional materials . These materials include fluorophores and ligands for metal complexes, demonstrating the compound’s potential in coordination chemistry and the design of optoelectronic materials .
Mechanism of Action
Mode of Action
The interaction of the compound with its potential targets and the resulting changes in cellular processes remain to be elucidated .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and the presence of multiple functional groups .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Future Directions
properties
IUPAC Name |
diethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5S/c1-3-30-19(28)16-14-8-9-26(20(29)31-4-2)11-15(14)32-18(16)25-17(27)12-6-5-7-13(10-12)21(22,23)24/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJCTWXHKNQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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